REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([C:8]#N)[CH:5]=[C:4]([C:10]2[O:11][CH:12]=[CH:13][CH:14]=2)[N:3]=1.S(=O)(=O)(O)[OH:16].[OH2:20]>>[NH2:1][C:2]1[N:7]=[C:6]([C:8]([OH:16])=[O:20])[CH:5]=[C:4]([C:10]2[O:11][CH:12]=[CH:13][CH:14]=2)[N:3]=1
|
Name
|
|
Quantity
|
7.06 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)C#N)C=1OC=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 100° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WAIT
|
Details
|
After standing for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the crude product was filtered off
|
Type
|
WASH
|
Details
|
washed with water and MeCN
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)C(=O)O)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.02 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |